Gitogénine

Vue d'ensemble

Description

La gitogénine est une saponine stéroïdienne naturelle principalement isolée de plantes telles que le Tribulus longipetalus et la fénugrec (Trigonella foenum-graecum). Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses activités antihypertensives, anti-inflammatoires et anticancéreuses potentielles .

Applications De Recherche Scientifique

La gitogénine a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse d'autres composés stéroïdiens.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Investigée pour ses propriétés antihypertensives, anti-inflammatoires et anticancéreuses potentielles.

Industrie : Utilisée dans la production de produits pharmaceutiques et nutraceutiques

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples mécanismes :

Système cardiovasculaire : Elle induit une vasodilatation dépendante de l'endothélium en activant les récepteurs M3 vasculaires et les récepteurs M2 cardiaques, ce qui entraîne une diminution de la pression artérielle

Inhibition enzymatique : La this compound inhibe sélectivement des enzymes telles que l'UDP-glucuronosyltransférase 1A4 et l'α-glucosidase, affectant les voies métaboliques.

Mécanisme D'action

Target of Action

Gitogenin, a steroidal saponin, has been identified to selectively inhibit UDP-glucuronosyltransferase 1A4 (UGT1A4) . UGT1A4 is an enzyme involved in the metabolism of various endogenous and exogenous compounds. It plays a crucial role in the detoxification and elimination of potentially harmful xenobiotics and endobiotics from the body . Gitogenin also inhibits the enzyme α-glucosidase , which is involved in carbohydrate digestion .

Mode of Action

Gitogenin interacts with its targets, UGT1A4 and α-glucosidase, by binding to their active sites, thereby inhibiting their activities . This interaction results in changes in the metabolic processes involving these enzymes .

Biochemical Pathways

The inhibition of UGT1A4 by Gitogenin affects the glucuronidation pathway, a major phase II metabolic pathway. This could potentially alter the metabolism and clearance of various drugs and endogenous compounds that are substrates of UGT1A4 . The inhibition of α-glucosidase affects the carbohydrate digestion pathway, potentially slowing down the breakdown and absorption of carbohydrates .

Result of Action

The inhibition of UGT1A4 and α-glucosidase by Gitogenin can result in various molecular and cellular effects. For instance, the inhibition of UGT1A4 could potentially affect the clearance of certain drugs, leading to changes in their therapeutic effects and toxicity profiles . The inhibition of α-glucosidase could slow down carbohydrate digestion, which might be beneficial in managing postprandial hyperglycemia in diabetic patients .

Analyse Biochimique

Biochemical Properties

Gitogenin interacts with various biomolecules in the body. It is a full agonist of the glucagon-like peptide-1 (GLP-1) receptor, sharing 97% of its amino acid sequence identity with human GLP-1 . This interaction plays a crucial role in its biochemical activity.

Cellular Effects

Gitogenin has been shown to have significant effects on various types of cells. For instance, it has been found to lower blood pressure, which suggests an influence on vascular smooth muscle cells . Additionally, it has been associated with anti-inflammatory and analgesic effects , indicating its impact on immune cells and neurons.

Molecular Mechanism

The molecular mechanism of gitogenin involves its interaction with the GLP-1 receptor. As a full agonist, gitogenin can bind to this receptor and trigger a cellular response . This interaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Metabolic Pathways

Gitogenin is involved in various metabolic pathways. For instance, it is known to influence the metabolism of glucose and lipids . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is known that bioactive compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La gitogénine peut être synthétisée par hydrolyse de ses précurseurs glycosiques trouvés dans les plantes. Le processus implique généralement l'extraction de la matière végétale, suivie de l'hydrolyse à l'aide de méthodes acides ou enzymatiques pour libérer l'aglycone, la this compound .

Méthodes de production industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de sources végétales. Le processus comprend :

Extraction : La matière végétale est soumise à une extraction par solvant pour obtenir des saponines brutes.

Hydrolyse : Les saponines brutes sont hydrolysées à l'aide d'acides ou d'enzymes pour produire la this compound.

Purification : Le produit hydrolysé est purifié à l'aide de techniques chromatographiques pour isoler la this compound.

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : La this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Dérivés oxydés de la this compound.

Réduction : Formes réduites de la this compound.

Substitution : Dérivés substitués avec divers groupes fonctionnels

Comparaison Avec Des Composés Similaires

La gitogénine est souvent comparée à d'autres saponines stéroïdiennes telles que la diosgénine, la smilagénine et la yamogénine. Bien que tous ces composés partagent des caractéristiques structurales similaires, la this compound est unique dans son inhibition sélective d'enzymes spécifiques et ses puissants effets antihypertenseurs .

Composés similaires :

- Diosgénine

- Smilagénine

- Yamogénine

La this compound se démarque par ses cibles moléculaires spécifiques et son efficacité dans les applications cardiovasculaires .

Propriétés

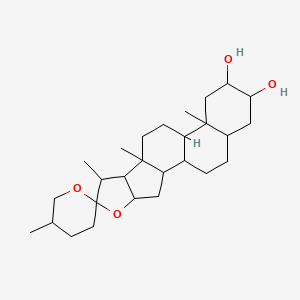

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCXELAAYFYCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-96-6, 6811-13-8 | |

| Record name | Gitogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neogitogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.